N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine
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Overview
Description
N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine, with the chemical formula C₉H₉N₅, is a fascinating compound. It belongs to the class of triazine derivatives and exhibits intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine can undergo oxidation reactions.
Reduction: It is also amenable to reduction processes.
Substitution: Substitution reactions at various positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can be used.
- The specific products depend on the reaction conditions and substituents present. Detailed analysis would require specific experimental data.
Scientific Research Applications
N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine finds applications in:
Medicinal Chemistry: Potential as a drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Possible use in functional materials.
Mechanism of Action
- The compound’s mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other triazine derivatives.
Similar Compounds: Explore related compounds like and others.
Properties
Molecular Formula |
C14H13N7S |
---|---|
Molecular Weight |
311.37 g/mol |
IUPAC Name |
2-N-phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H13N7S/c15-12-19-11(9-22-14-16-7-4-8-17-14)20-13(21-12)18-10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,18,19,20,21) |
InChI Key |
RKHUISQPAUABAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3 |
Origin of Product |
United States |
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